molecular formula C15H15N3O2S2 B2546859 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448071-98-4

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2546859
CAS No.: 1448071-98-4
M. Wt: 333.42
InChI Key: LXONBERNGQYZNA-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15N3O2S2 and its molecular weight is 333.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research has demonstrated the potential of certain derivatives of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide in anticancer applications. Specifically, studies have synthesized and evaluated derivatives for their effectiveness against cancer cell lines, showing promising activities in inhibiting the growth of these cells. For instance, a series of derivatives were synthesized and evaluated against hepatocellular carcinoma (HepG2) cell lines, revealing significant anticancer activities for compounds with specific structural modifications (Gomha, Edrees, & Altalbawy, 2016).

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have also been explored for their anti-inflammatory and analgesic properties. A study synthesized a novel series of derivatives and assessed their anti-inflammatory, analgesic, antioxidant, and anticancer activities, alongside their effects on hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The findings revealed that certain derivatives exhibited noteworthy anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Herbicidal Activity

Some derivatives of this compound have been found to possess interesting herbicidal activities. Research into N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, for example, has indicated that these compounds exhibit post-emergence herbicidal activity primarily against dicotyledonous weed species, suggesting a mechanism of action related to the interference with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).

Antimicrobial Properties

Further studies have explored the antimicrobial potentials of derivatives, with some compounds showing inhibitory activities against a variety of bacterial and fungal strains. These findings suggest a broad spectrum of applications for these compounds in addressing microbial infections (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Mechanism of Action

The mechanism of action of thiophene and benzenesulfonamide derivatives can vary widely depending on the specific compound. For example, some thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The synthesis and characterization of novel thiophene and benzenesulfonamide moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds both with respect to their biological and physiological functions .

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c19-22(20,13-5-2-1-3-6-13)16-9-11-18-10-8-14(17-18)15-7-4-12-21-15/h1-8,10,12,16H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXONBERNGQYZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.